molecular formula C₁₈H₂₅N₃O₂ B1141280 Saxagliptin CAS No. 1564265-96-8

Saxagliptin

カタログ番号: B1141280
CAS番号: 1564265-96-8
分子量: 315.41
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Saxagliptin is a complex organic compound with a unique structure that includes an adamantyl group, a bicyclic hexane ring, and a carbonitrile group

作用機序

Target of Action

Saxagliptin, also known as (1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is primarily targeted at the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels .

Mode of Action

This compound acts as a competitive inhibitor of DPP-4 . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This inhibition of DPP-4 results in increased levels of active GLP-1 and GIP, which in turn leads to an increase in insulin secretion from pancreatic beta cells and a decrease in glucagon production from pancreatic alpha cells .

Biochemical Pathways

The inhibition of DPP-4 by this compound leads to an increase in the circulation of intact GLP-1 and GIP . These hormones enhance the body’s utilization of sugar, mainly by increasing insulin secretion from the pancreas and reducing the liver’s production of glucose . This results in the reduction of postprandial glucose (PPG), fasting plasma glucose (FPG), and glycated hemoglobin (HbA1c) levels .

Pharmacokinetics

This compound is orally absorbed and can be administered with or without food . It is metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy this compound . The drug is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with this compound 5 mg is approximately 27 hours, supporting a once-daily dosing regimen .

Result of Action

The molecular and cellular effects of this compound’s action include improved endothelial function, reduction of inflammatory markers, oxidative stress ischemia/reperfusion injury, and atherogenesis . Clinically, this compound significantly reduces glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG) levels, and increases the proportion of patients achieving HbA1c <7% .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of this compound. For instance, when coadministered with strong CYP inhibitors, the dose of this compound should be limited to 2.5 mg once daily due to increased this compound exposure . Additionally, this compound requires dose adjustment in renal disease as well as when used with drugs that are strong inhibitor or inducer of CYP3A4/A5 isoforms .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Saxagliptin typically involves multiple steps, including the formation of the adamantyl group, the construction of the bicyclic hexane ring, and the introduction of the carbonitrile group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

化学反応の分析

Types of Reactions

Saxagliptin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonitrile group may produce an amine.

科学的研究の応用

Glycemic Control in Type 2 Diabetes Mellitus

Saxagliptin has been extensively studied for its effectiveness in improving glycemic control among T2DM patients. Clinical trials have demonstrated that this compound significantly reduces glycated hemoglobin (HbA1c) levels when used as monotherapy or in combination with other antidiabetic agents.

Key Findings from Clinical Trials

  • Monotherapy Efficacy : this compound administered alone has shown a reduction in HbA1c by approximately 0.5% to 0.9% over 24 weeks compared to placebo .
  • Combination Therapy : In patients inadequately controlled on metformin or sulfonylurea, this compound has led to a greater reduction in HbA1c (up to -0.66%) compared to placebo .

Endothelial Function Improvement

Recent studies have indicated that this compound may also enhance endothelial function in T2DM patients. A prospective multicenter study reported significant improvements in flow-mediated dilation (FMD) and reductions in total cholesterol and urine albumin-to-creatinine ratio after treatment with this compound .

Safety Profile

This compound is generally well tolerated, with a safety profile comparable to placebo. The incidence of hypoglycemia is low, with rates reported at 10.1% for this compound compared to 6.3% for placebo . Adverse events are similar across treatment groups, with upper respiratory tract infections being the most common.

Comparative Efficacy Data

The following table summarizes key clinical trial results comparing this compound with other treatments:

StudyTreatment GroupChange in HbA1c (%)Hypoglycemia Rate (%)Sample Size
This compound + Metformin-0.6610.1257
This compound Monotherapy-0.5 to -0.9N/AVaries
This compound + Metformin vs Placebo-3.0<2630

Potential Neuroprotective Effects

Emerging studies suggest that DPP-4 inhibitors like this compound may have neuroprotective effects beyond glycemic control. Research is ongoing into their potential roles in conditions such as Alzheimer's disease, where they may influence cognitive function positively .

Cardiovascular Benefits

This compound's impact on cardiovascular health is also under investigation. Studies have shown improvements in endothelial function and reductions in markers associated with cardiovascular risk among T2DM patients treated with this compound .

類似化合物との比較

Similar Compounds

Similar compounds include other adamantyl derivatives and bicyclic hexane compounds. Examples include:

  • Saxagliptin
  • Adamantane derivatives
  • Bicyclic hexane derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

Saxagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). By inhibiting the DPP-4 enzyme, this compound prolongs the action of incretin hormones, which play critical roles in glucose metabolism. This article explores the biological activity of this compound, including its pharmacological mechanisms, clinical efficacy, safety profile, and relevant case studies.

This compound works by inhibiting DPP-4, an enzyme that rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inhibition of DPP-4 leads to increased levels of these hormones, which enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells. This results in improved glycemic control without the risk of hypoglycemia typically associated with other antidiabetic medications .

Key Mechanisms:

  • Increased GLP-1 and GIP Levels: Enhances insulin secretion in response to meals.
  • Reduced Glucagon Secretion: Lowers hepatic glucose production.
  • Weight Neutrality: Unlike some other antidiabetic agents, this compound does not promote weight gain .

Pharmacokinetics

This compound is administered orally and exhibits a half-life of approximately 27 hours, allowing for once-daily dosing. It is metabolized by cytochrome P450 enzymes (CYP3A4/5), with renal clearance playing a significant role in its elimination. The pharmacokinetic profile shows minimal variability across different populations, although dose adjustments are necessary for individuals with moderate to severe renal impairment .

Pharmacokinetic ParameterValue
Bioavailability~100%
Half-life~27 hours
Peak Plasma Concentration1-4 hours post-dose
Major Metabolite5-hydroxy this compound

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM. A pivotal study indicated that this compound significantly reduced HbA1c levels compared to placebo when added to metformin therapy. The results showed an adjusted mean change in HbA1c of -0.66% (95% CI: -0.86 to -0.47) after 24 weeks of treatment .

Efficacy Highlights:

  • Combination Therapy: Effective when used alongside metformin, sulfonylureas, or thiazolidinediones.
  • Long-term Control: Sustained reductions in fasting and postprandial glucose levels.
  • Safety Profile: Generally well tolerated with a low incidence of hypoglycemia .

Safety Profile

This compound has a favorable safety profile. The most common adverse effects reported include nasopharyngitis and headache. Importantly, this compound has been associated with a lower risk of hypoglycemia compared to other antidiabetic agents . In clinical trials, rates of confirmed hypoglycemia were low (1.6% for this compound vs. 0% for placebo) while maintaining weight neutrality.

Adverse Events Overview:

Adverse EventThis compound (%)Placebo (%)
Any Adverse Event62.871.7
Hypoglycemia10.16.3
Weight Change+0.2 kg-0.6 kg

Case Studies and Research Findings

Several studies have reinforced the clinical benefits of this compound:

  • Study on Combination Therapy: A randomized controlled trial evaluated this compound as an add-on therapy for patients inadequately controlled on metformin plus sulfonylurea. The findings confirmed significant improvements in glycemic control without increasing the risk of hypoglycemia .
  • Long-Term Efficacy Study: A long-term study demonstrated sustained efficacy over 52 weeks, showing continued reductions in HbA1c levels and stable body weight among participants receiving this compound compared to those on placebo .
  • Cardiovascular Safety: Research indicates that this compound has a neutral effect on cardiovascular outcomes, making it a safer option for patients at risk for cardiovascular events associated with diabetes .

特性

IUPAC Name

(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-VFGQHSGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Type 2 diabetes (T2D) is one of the major risk factors associated with Alzheimer's disease (AD). Recent studies have found similarities in molecular mechanisms that underlie the respective degenerative developments in the two diseases. Pharmacological agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase the level of glucagon-like peptide-1 (GLP-1) and ameliorate T2D, have become valuable candidates as disease modifying agents in the treatment of AD. In addition, endogenous GLP-1 levels decrease amyloid beta (Abeta) peptide and tau phosphorylation in AD. The present study examines the efficacy of Saxagliptin, a DPP-4 inhibitor in a streptozotocin (STZ) induced rat model of AD. Three months following induction of AD by intracerebral administration of streptozotocin, animals were orally administered Saxagliptin (0.25, 0.5 and 1 mg/kg) for 60 days. The effect of the DPP-4 inhibitor on hippocampal GLP-1 levels, Abeta burden, tau phosphorylation, inflammatory markers and memory retention were evaluated. The results reveal an attenuation of Abeta, tau phosphorylation and inflammatory markers and an improvement in hippocampal GLP-1 and memory retention following treatment. This remarkable therapeutic effect of Saxagliptin mediated through DPP-4 inhibition demonstrates a unique mechanism for Abeta and tau clearance by increasing GLP-1 levels and reverses the behavioural deficits and pathology observed in AD., Saxagliptin inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Both saxagliptin and its active metabolite (5-hydroxy saxagliptin) are more selective for inhibition of DPP-4 than for DPP-8 or DPP-9. Saxagliptin increases circulating levels of GLP-1 and GIP in a glucose-dependent manner. GLP-1 and GIP stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner (i.e., when glucose concentrations are normal or elevated). GLP-1 also decreases glucagon secretion from pancreatic alpha-cells, leading to reduced hepatic glucose production. Saxagliptin lowers fasting plasma glucose concentrations and reduces glucose excursions following a glucose load or meal in patients with type 2 diabetes mellitus.
Record name Saxagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

361442-04-8
Record name Saxagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saxagliptin
Reactant of Route 2
Saxagliptin
Reactant of Route 3
Saxagliptin
Reactant of Route 4
Saxagliptin
Reactant of Route 5
Saxagliptin
Reactant of Route 6
Saxagliptin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。